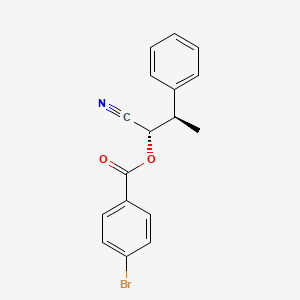
(1S,2R)-1-Cyano-2-phenylpropyl 4-bromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R)-1-Cyano-2-phenylpropyl 4-bromobenzoate is a chemical compound with a complex structure that includes a cyano group, a phenyl group, and a bromobenzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Cyano-2-phenylpropyl 4-bromobenzoate typically involves the esterification of (1S,2R)-1-cyano-2-phenylpropanol with 4-bromobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2R)-1-Cyano-2-phenylpropyl 4-bromobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromobenzoate moiety can be substituted by other nucleophiles.
Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding alcohol and acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a metal catalyst like palladium on carbon.
Hydrolysis: Acidic or basic conditions with water.
Major Products
Substitution: Products depend on the nucleophile used.
Reduction: (1S,2R)-1-Amino-2-phenylpropyl 4-bromobenzoate.
Hydrolysis: (1S,2R)-1-Cyano-2-phenylpropanol and 4-bromobenzoic acid.
Applications De Recherche Scientifique
(1S,2R)-1-Cyano-2-phenylpropyl 4-bromobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1S,2R)-1-Cyano-2-phenylpropyl 4-bromobenzoate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions, while the phenyl and bromobenzoate groups can interact with hydrophobic and aromatic regions of target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S,2R)-1-Cyano-2-methylcyclohexyl 4-bromobenzoate .
- (1S,2R)-1-Cyano-2-methylcyclopentyl 4-bromobenzoate .
Uniqueness
(1S,2R)-1-Cyano-2-phenylpropyl 4-bromobenzoate is unique due to the presence of both a cyano group and a phenyl group, which confer distinct chemical properties and reactivity compared to its analogs
Propriétés
Numéro CAS |
874115-74-9 |
|---|---|
Formule moléculaire |
C17H14BrNO2 |
Poids moléculaire |
344.2 g/mol |
Nom IUPAC |
[(1S,2R)-1-cyano-2-phenylpropyl] 4-bromobenzoate |
InChI |
InChI=1S/C17H14BrNO2/c1-12(13-5-3-2-4-6-13)16(11-19)21-17(20)14-7-9-15(18)10-8-14/h2-10,12,16H,1H3/t12-,16-/m1/s1 |
Clé InChI |
NDDLJRFMORDESP-MLGOLLRUSA-N |
SMILES isomérique |
C[C@H](C1=CC=CC=C1)[C@@H](C#N)OC(=O)C2=CC=C(C=C2)Br |
SMILES canonique |
CC(C1=CC=CC=C1)C(C#N)OC(=O)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thieno[2,3-b]pyridine-5-carbonitrile, 4,6-diamino-3-phenyl-](/img/structure/B12602205.png)
![1,2-Dibromo-4,5-bis({6-[2-(2-methoxyethoxy)ethoxy]hexyl}oxy)benzene](/img/structure/B12602209.png)
![{Hexane-1,6-diylbis[oxy(3-nitro-4,1-phenylene)]}dimethanamine](/img/structure/B12602211.png)
![5-{[4-(Methylamino)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12602213.png)
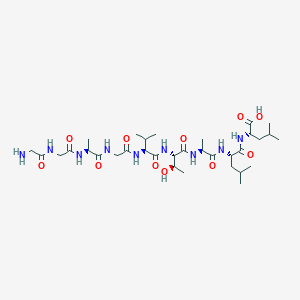
![{3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridin-2-yl}methanol](/img/structure/B12602244.png)
![3-[(1-Ethoxyethyl)sulfanyl]propan-1-OL](/img/structure/B12602247.png)
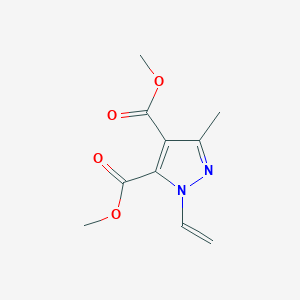
![7-Methoxy-3-methyl-5-phenyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B12602263.png)
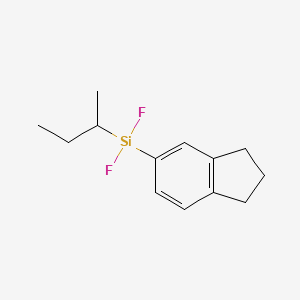

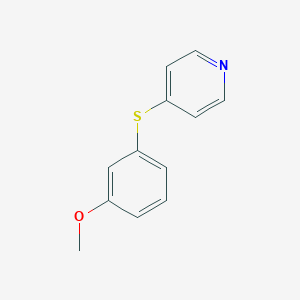
![{2-[Di(propan-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B12602288.png)
![4-Bromo-2-iodo-6-[(2-methylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12602296.png)
